molecular formula C10H12N2O2S B13536157 4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid

4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid

Cat. No.: B13536157
M. Wt: 224.28 g/mol
InChI Key: UQHZLJOUVJZDDS-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid is an organic compound with the molecular formula C10H12N2O2S. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Addition of the Methylthio Group: The methylthio group can be added through nucleophilic substitution reactions, using methylthiol as the nucleophile.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced catalysts, and automated control systems.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines or alcohols, base catalysts like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate
  • 4-Cyclopropyl-2-(methylthio)pyrimidine-5-carboxamide
  • 4-Cyclopropyl-2-(methylthio)pyrimidine-5-carboxaldehyde

Uniqueness

4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, methylthio group, and carboxylic acid group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Biological Activity

4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid (CAS Number: 1250501-10-0) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

PropertyValue
Molecular FormulaC₁₀H₁₂N₂O₂S
Molecular Weight224.28 g/mol
StructureStructure
CAS Number1250501-10-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Activity : Similar compounds have shown potential as antimicrobial agents, indicating that this compound may also possess similar properties.
  • Inhibition of Enzymatic Activity : Research has indicated that pyrimidine derivatives can inhibit specific enzymes, potentially leading to therapeutic applications in treating diseases where these enzymes play a crucial role.

Case Studies

  • Anticancer Potential : A study investigated the effects of various pyrimidine derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited cytotoxic effects against several cancer types, suggesting potential for development as anticancer agents .
  • Immunomodulatory Effects : In experiments involving mouse splenocytes, compounds with structural similarities demonstrated the ability to modulate immune responses. This raises the possibility that this compound could influence immune pathways, potentially useful in autoimmune diseases .

Research Findings

Recent investigations into the biological activity of pyrimidine derivatives have revealed:

  • Binding Affinity Studies : Interaction studies have shown that certain pyrimidines can bind effectively to targets involved in cellular signaling pathways, which may underlie their therapeutic effects .
  • Structure–Activity Relationship (SAR) : A review highlighted how modifications in the chemical structure of pyrimidines can significantly affect their biological activity, emphasizing the importance of the methylthio and cyclopropyl groups in enhancing efficacy .

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

4-cyclopropyl-2-(methylsulfanylmethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H12N2O2S/c1-15-5-8-11-4-7(10(13)14)9(12-8)6-2-3-6/h4,6H,2-3,5H2,1H3,(H,13,14)

InChI Key

UQHZLJOUVJZDDS-UHFFFAOYSA-N

Canonical SMILES

CSCC1=NC=C(C(=N1)C2CC2)C(=O)O

Origin of Product

United States

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